molecular formula C10H15NS B13620771 4-Thiophen-3-ylmethyl-piperidine

4-Thiophen-3-ylmethyl-piperidine

Cat. No.: B13620771
M. Wt: 181.30 g/mol
InChI Key: NJWROYCJMWCXFX-UHFFFAOYSA-N
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Description

4-[(Thiophen-3-yl)methyl]piperidine is a compound that features a piperidine ring substituted with a thiophene moiety Piperidine is a six-membered heterocycle containing one nitrogen atom, while thiophene is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(thiophen-3-yl)methyl]piperidine typically involves the reaction of thiophene derivatives with piperidine. One common method is the nucleophilic substitution reaction where a thiophene derivative, such as 3-bromomethylthiophene, reacts with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 4-[(thiophen-3-yl)methyl]piperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Thiophen-3-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding thiol derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted piperidine derivatives

Scientific Research Applications

4-[(Thiophen-3-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-[(thiophen-3-yl)methyl]piperidine involves its interaction with molecular targets in biological systems. The thiophene moiety can interact with various enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

4-[(Thiophen-3-yl)methyl]piperidine can be compared with other similar compounds, such as:

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde share the thiophene moiety but differ in their functional groups and biological activities.

    Piperidine derivatives: Compounds like 4-methylpiperidine and 4-phenylpiperidine share the piperidine ring but differ in their substituents and pharmacological properties.

The uniqueness of 4-[(thiophen-3-yl)methyl]piperidine lies in the combination of the thiophene and piperidine moieties, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(thiophen-3-ylmethyl)piperidine

InChI

InChI=1S/C10H15NS/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h3,6,8-9,11H,1-2,4-5,7H2

InChI Key

NJWROYCJMWCXFX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CSC=C2

Origin of Product

United States

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